REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]([O:11]C)=O)[CH2:4][CH2:3]1.O.[NH2:14][NH2:15]>C(O)C>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9]([NH:14][NH2:15])=[O:11])[CH2:6][CH2:7]1 |f:1.2|
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Name
|
|
Quantity
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16.3 g
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Type
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reactant
|
Smiles
|
CN1CCN(CC1)CC(=O)OC
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
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CUSTOM
|
Details
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The residue was triturated with ether
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Type
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TEMPERATURE
|
Details
|
with cooling at -78°
|
Type
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FILTRATION
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Details
|
the resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
The product was triturated again with ether-ethyl acetate
|
Name
|
|
Type
|
product
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Smiles
|
CN1CCN(CC1)CC(=O)NN
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |